molecular formula C12H16O3 B8167975 2-Isobutoxy-6-methylbenzoic acid

2-Isobutoxy-6-methylbenzoic acid

Cat. No.: B8167975
M. Wt: 208.25 g/mol
InChI Key: CPCPTPQAPGHHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutoxy-6-methylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an isobutoxy group at the second position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutoxy-6-methylbenzoic acid typically involves the alkylation of 6-methylsalicylic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutoxy-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The isobutoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Isobutoxy-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-isobutoxy-6-methylbenzoic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    2-Isobutoxybenzoic acid: Similar structure but lacks the methyl group at the sixth position.

    6-Methylbenzoic acid: Lacks the isobutoxy group at the second position.

    2-Methoxy-6-methylbenzoic acid: Has a methoxy group instead of an isobutoxy group.

Uniqueness: 2-Isobutoxy-6-methylbenzoic acid is unique due to the presence of both the isobutoxy and methyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-methyl-6-(2-methylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)7-15-10-6-4-5-9(3)11(10)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPTPQAPGHHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.